![molecular formula C14H20N2O5 B3009824 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2309553-88-4](/img/structure/B3009824.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzo[d][1,3]dioxole-5-carbaldehyde, while reduction of the urea moiety may produce benzo[d][1,3]dioxol-5-ylamine.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxyethyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxypropyl)urea
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is unique due to the presence of both a hydroxyl and a methoxy group on the same carbon chain, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(18,5-6-19-2)8-15-13(17)16-10-3-4-11-12(7-10)21-9-20-11/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBRSOQTNUVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
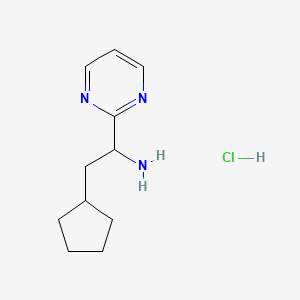

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
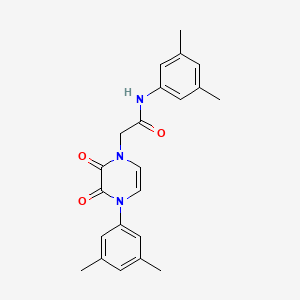
![2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B3009747.png)

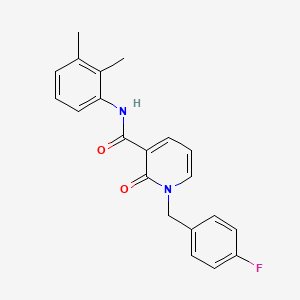
![2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B3009756.png)
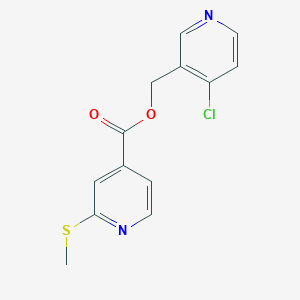
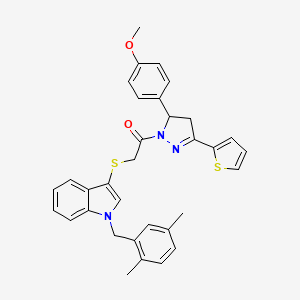

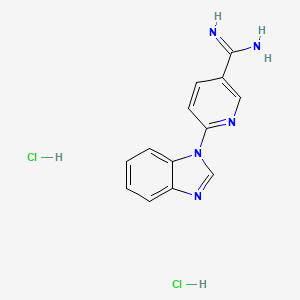
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)
